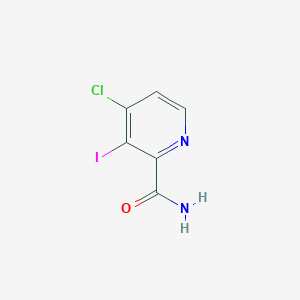
4-Chloro-3-iodopyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodopyridine-2-carboxamide: is a heterocyclic organic compound with the molecular formula C6H4ClIN2O. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and a carboxamide group at the 2nd position. This unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodopyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloro-2-pyridinecarboxamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, amide formation, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Chloro-3-iodopyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Amidation: The carboxamide group can participate in amidation reactions to form new amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Amidation: Catalysts like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed:
Substituted Pyridines: Products with different functional groups replacing the halogens.
Amides: New amide derivatives formed through amidation reactions.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
科学研究应用
Chemistry: 4-Chloro-3-iodopyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of 4-Chloro-3-iodopyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity and specificity towards certain biological targets .
相似化合物的比较
2-Iodopyridine: A halopyridine with iodine at the 2nd position.
3-Iodopyridine: A halopyridine with iodine at the 3rd position.
4-Iodopyridine: A halopyridine with iodine at the 4th position.
Uniqueness: 4-Chloro-3-iodopyridine-2-carboxamide is unique due to the presence of both chlorine and iodine substituents along with a carboxamide group. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound in various applications .
属性
分子式 |
C6H4ClIN2O |
|---|---|
分子量 |
282.46 g/mol |
IUPAC 名称 |
4-chloro-3-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClIN2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) |
InChI 键 |
IVVKBPOSXABZGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Cl)I)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


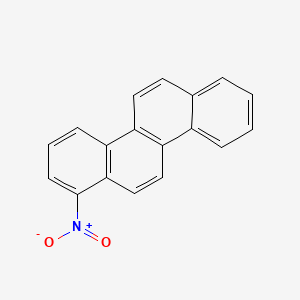
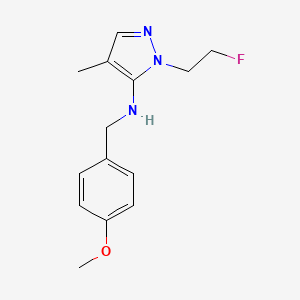
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750795.png)
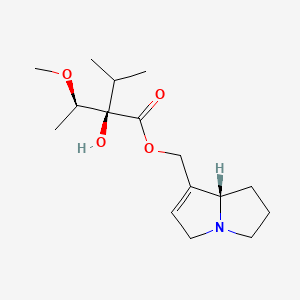
![(1S,3aS,3bR,7R,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11750803.png)
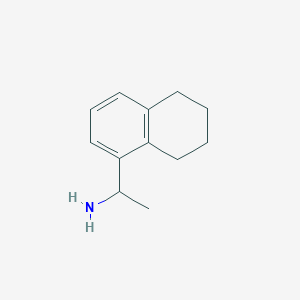
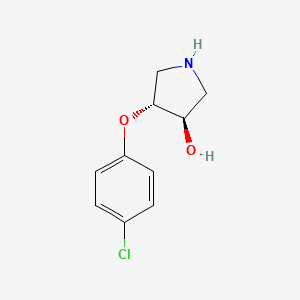
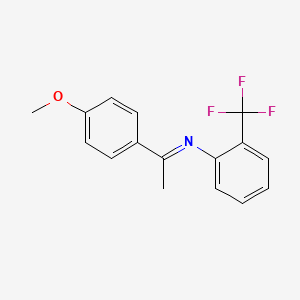
![3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750822.png)
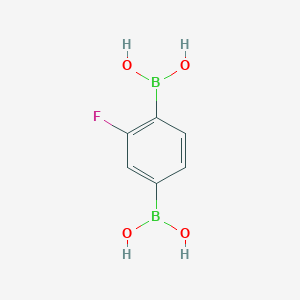
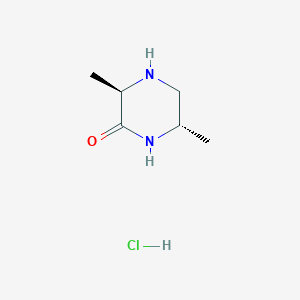
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750839.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750840.png)
